molecular formula C13H19N3O B4435068 N-[3-amino-4-(1-piperidinyl)phenyl]acetamide

N-[3-amino-4-(1-piperidinyl)phenyl]acetamide

Cat. No. B4435068
M. Wt: 233.31 g/mol
InChI Key: ADRSEOIGVYHYCP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[3-amino-4-(1-piperidinyl)phenyl]acetamide, also known as AP-5, is a chemical compound that has been studied for its potential use in scientific research. It is a small molecule that can interact with certain receptors in the brain, which makes it useful for studying the mechanisms of neural signaling and synaptic plasticity.

Mechanism of Action

N-[3-amino-4-(1-piperidinyl)phenyl]acetamide works by blocking the NMDA receptor, which is a type of glutamate receptor that is involved in synaptic plasticity. By blocking this receptor, N-[3-amino-4-(1-piperidinyl)phenyl]acetamide can help researchers to better understand the mechanisms of neural signaling and synaptic plasticity.
Biochemical and Physiological Effects:
N-[3-amino-4-(1-piperidinyl)phenyl]acetamide has been shown to have a number of biochemical and physiological effects. It can alter the release of neurotransmitters, including glutamate and GABA, and it can also affect the activity of certain enzymes and ion channels in the brain.

Advantages and Limitations for Lab Experiments

One advantage of using N-[3-amino-4-(1-piperidinyl)phenyl]acetamide in lab experiments is that it is a relatively small molecule, which makes it easy to manipulate and study. However, one limitation is that it can be difficult to control the concentration of N-[3-amino-4-(1-piperidinyl)phenyl]acetamide in the brain, which can make it challenging to interpret experimental results.

Future Directions

There are many potential future directions for research on N-[3-amino-4-(1-piperidinyl)phenyl]acetamide. One important area of study is the role of the NMDA receptor in various neurological and psychiatric disorders, including Alzheimer's disease, schizophrenia, and depression. Additionally, researchers may continue to investigate the biochemical and physiological effects of N-[3-amino-4-(1-piperidinyl)phenyl]acetamide, as well as its potential use in drug development and therapeutic interventions.

Scientific Research Applications

N-[3-amino-4-(1-piperidinyl)phenyl]acetamide has been used in a variety of scientific studies to investigate the mechanisms of neural signaling and synaptic plasticity. It is particularly useful for studying the role of the NMDA receptor, which is involved in many important processes in the brain, including learning and memory.

properties

IUPAC Name

N-(3-amino-4-piperidin-1-ylphenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N3O/c1-10(17)15-11-5-6-13(12(14)9-11)16-7-3-2-4-8-16/h5-6,9H,2-4,7-8,14H2,1H3,(H,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADRSEOIGVYHYCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC(=C(C=C1)N2CCCCC2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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